molecular formula C7H6Br2O B2631229 2,3-Dibromobenzyl alcohol CAS No. 1214331-37-9

2,3-Dibromobenzyl alcohol

Cat. No. B2631229
CAS RN: 1214331-37-9
M. Wt: 265.932
InChI Key: KFBRMTXLZSLTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromobenzyl alcohol is a research chemical with the molecular formula C7H6Br2O and a molecular weight of 265.932 . It is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 2,3-Dibromobenzyl alcohol consists of a benzyl group attached to an alcohol (OH) group . The InChI code for this compound is 1S/C7H6Br2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 .


Physical And Chemical Properties Analysis

The boiling points of alcohols increase as the number of carbon atoms increases . Small alcohols are completely soluble in water, but solubility decreases as the length of the hydrocarbon chain in the alcohol increases .

Scientific Research Applications

  • Natural Occurrence and Extraction 2,3-Dibromobenzyl alcohol has been identified as a constituent in various algae. For example, it is found in red algae such as Odonthalia dentata and Rhodomela confervoides, with concentrations based on the fresh weight of the tissue being 0.024% and 0.003% respectively (Craigie & Gruenig, 1967). Another study explored its presence in the red alga Polysiphonialanosa, characterizing a new brominated phenolic compound isolated from it (Hodgkin et al., 1966).

  • Chemical Synthesis and Derivatives Research has been conducted on the synthesis of various derivatives of dibromobenzyl alcohols, including 2,3-dibromobenzyl alcohol. A study described the synthesis of 2,5-dibromobenzaldehyde and its reaction with hexylmagnesium bromide, leading to the formation of 2,5-dibromo-α-hexylbenzyl alcohol and 2,5-dibromobenzyl alcohol (Shimura et al., 1993).

  • Ecological Implications The ecological implications of bromophenol production by red algae have been studied, with their potential uses as antibiotic, antiepiphyte, or antiherbivore agents being discussed. This includes the investigation of 2,3-dibromobenzyl alcohol in this context (Phillips & Towers, 1982).

  • Biological Activity A study on the brown alga Leathesia nana isolated novel dibenzyl bromophenols with different dimerization patterns, including compounds related to 2,3-dibromobenzyl alcohol, and showed selective cytotoxicity against several human cancer cell lines (Xu et al., 2004).

  • Photoaffinity Labeling and Crosslinking Although not directly about 2,3-dibromobenzyl alcohol, research on 2-nitrobenzyl alcohol derivatives has explored their use in photoaffinity labeling and crosslinking of biomolecules, suggesting potential applications for similar compounds (Wang et al., 2020).

  • Catalysis in Chemical Synthesis Research has also been conducted on the use of aminobenzyl alcohols in catalyzed reactions, indicating the relevance of benzyl alcohol derivatives in synthetic chemistry. For example, a study on a copper(II)-catalyzed protocol for modified Friedländer quinoline synthesis using 2-aminobenzyl alcohol highlights the significance of such compounds in catalytic processes (Cho et al., 2006).

  • Applications in Organic Synthesis Further research has been done on the oxidative removal and orthogonal alcohol deprotection in organic synthesis, where derivatives of benzyl alcohol, such as 2,3-dibromobenzyl alcohol, can play a role (Ikeuchi et al., 2019).

Safety and Hazards

2,3-Dibromobenzyl alcohol has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2,3-dibromophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBRMTXLZSLTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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